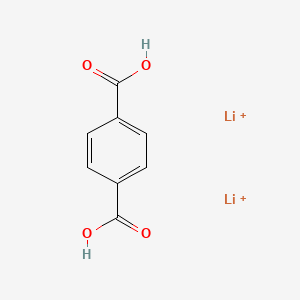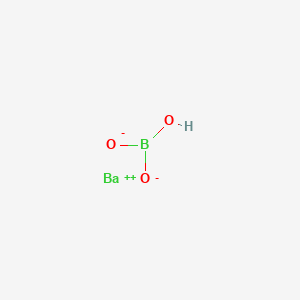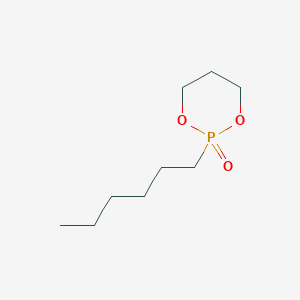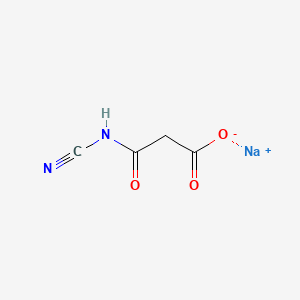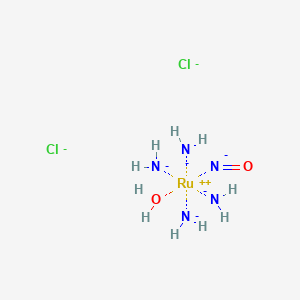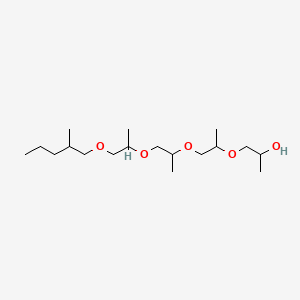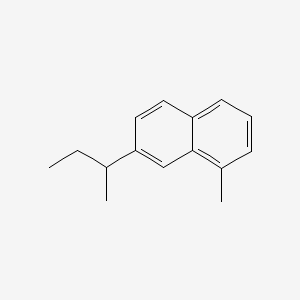
1-Methyl-7-(1-methylpropyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-7-(1-methylpropyl)naphthalene is an organic compound belonging to the naphthalene family. It is characterized by a naphthalene ring substituted with a methyl group at the first position and a 1-methylpropyl group at the seventh position. This compound has a molecular formula of C15H18 and a molecular weight of 198.30342 g/mol . It is also known by other names such as 1-Methyl-7-isopropylnaphthalene and Eudalene .
Métodos De Preparación
The synthesis of 1-Methyl-7-(1-methylpropyl)naphthalene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .
Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of zeolite catalysts to facilitate the alkylation process. These methods are optimized for large-scale production and aim to maximize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
1-Methyl-7-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitronaphthalenes, while halogenation produces halonaphthalenes .
Aplicaciones Científicas De Investigación
1-Methyl-7-(1-methylpropyl)naphthalene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Medicine: Investigations into its pharmacological properties are ongoing, with some studies exploring its potential as an anti-inflammatory or anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-Methyl-7-(1-methylpropyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
1-Methyl-7-(1-methylpropyl)naphthalene can be compared with other similar compounds such as:
1-Methylnaphthalene: This compound has a similar structure but lacks the 1-methylpropyl group.
2-Methylnaphthalene: Another isomer with the methyl group at the second position, used in the synthesis of vitamin K and other pharmaceuticals.
1,2,3,4-Tetrahydronaphthalene: A hydrogenated derivative of naphthalene used as a solvent and in the production of synthetic resins.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
72246-84-5 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
7-butan-2-yl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)14-9-8-13-7-5-6-12(3)15(13)10-14/h5-11H,4H2,1-3H3 |
Clave InChI |
KMBFAEWMORJFOV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC2=C(C=CC=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


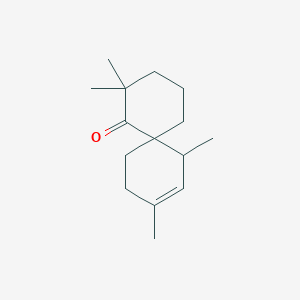

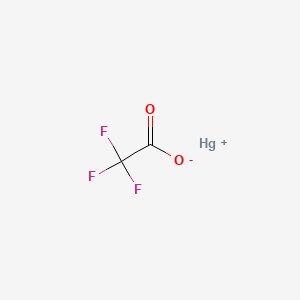
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)

